3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Overview
Description
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a heterocyclic compound that belongs to the benzoxazine family.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in drug development, particularly for its antiproliferative activity against cancer cells . Additionally, it has applications in the industry as a precursor for the production of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate . Another approach includes the reduction of nitro ethers with Fe/AcOH or Zn/NH4Cl . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its antiproliferative effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with multiple cellular components to exert its effects .
Comparison with Similar Compounds
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde can be compared with other similar compounds such as 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one . These compounds share a similar benzoxazine core structure but differ in their substituents and functional groups. The unique combination of hydroxy, methoxy, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-7-methoxy-2-methyl-1,4-benzoxazine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-11(14)12(6-13)9-4-3-8(15-2)5-10(9)16-7/h3-6,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESDGVQESQCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C(O1)C=C(C=C2)OC)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438932 | |
Record name | 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601489-80-9 | |
Record name | 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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